Cas no 2227644-86-0 (tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate)

tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate
- EN300-1898732
- tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate
- 2227644-86-0
-
- インチ: 1S/C13H19ClN2O3/c1-13(2,3)19-12(18)16-8-4-5-9(10(14)6-8)11(15)7-17/h4-6,11,17H,7,15H2,1-3H3,(H,16,18)/t11-/m0/s1
- InChIKey: WGQPOYTZVCRLTG-NSHDSACASA-N
- ほほえんだ: ClC1C=C(C=CC=1[C@H](CO)N)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 286.1084202g/mol
- どういたいしつりょう: 286.1084202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 84.6Ų
tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1898732-5.0g |
tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate |
2227644-86-0 | 5g |
$6140.0 | 2023-06-01 | ||
Enamine | EN300-1898732-10.0g |
tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate |
2227644-86-0 | 10g |
$9105.0 | 2023-06-01 | ||
Enamine | EN300-1898732-1.0g |
tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate |
2227644-86-0 | 1g |
$2118.0 | 2023-06-01 | ||
Enamine | EN300-1898732-1g |
tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate |
2227644-86-0 | 1g |
$2118.0 | 2023-09-18 | ||
Enamine | EN300-1898732-0.25g |
tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate |
2227644-86-0 | 0.25g |
$1948.0 | 2023-09-18 | ||
Enamine | EN300-1898732-2.5g |
tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate |
2227644-86-0 | 2.5g |
$4150.0 | 2023-09-18 | ||
Enamine | EN300-1898732-0.5g |
tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate |
2227644-86-0 | 0.5g |
$2033.0 | 2023-09-18 | ||
Enamine | EN300-1898732-10g |
tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate |
2227644-86-0 | 10g |
$9105.0 | 2023-09-18 | ||
Enamine | EN300-1898732-5g |
tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate |
2227644-86-0 | 5g |
$6140.0 | 2023-09-18 | ||
Enamine | EN300-1898732-0.05g |
tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenyl}carbamate |
2227644-86-0 | 0.05g |
$1779.0 | 2023-09-18 |
tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamateに関する追加情報
Introduction to Tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate (CAS No. 2227644-86-0)
Tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate, with the CAS number 2227644-86-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activity, making it a subject of extensive study in medicinal chemistry. The unique structural features of this molecule, particularly the presence of a tert-butyl group and a N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl} moiety, contribute to its distinct chemical properties and reactivity.
The synthesis and characterization of Tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate involve meticulous attention to detail to ensure high purity and yield. The process typically involves multi-step organic reactions, including condensation, hydrolysis, and functional group transformations. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm the structural integrity of the compound.
One of the most compelling aspects of Tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate is its potential application in drug discovery. The molecule's structural framework suggests that it may interact with biological targets in ways that could lead to therapeutic benefits. Specifically, the amino and hydroxyl groups within the molecule can form hydrogen bonds with biological receptors, while the chlorophenyl ring may provide additional binding affinity. These interactions are crucial for designing molecules that can modulate biological pathways effectively.
Recent research has highlighted the importance of chiral molecules in pharmaceutical development. The presence of the (1R) configuration in Tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate underscores its stereochemical specificity, which is often a critical factor in determining a drug's efficacy and safety. Studies have shown that enantiomers of a molecule can exhibit vastly different pharmacological profiles, making the precise control of stereochemistry essential in drug design.
The compound's potential applications extend beyond traditional small-molecule drugs. It has shown promise as a building block for more complex molecules, such as peptidomimetics and heterocyclic scaffolds. These derivatives can be designed to target specific disease mechanisms, offering new avenues for therapeutic intervention. The versatility of Tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate makes it an invaluable asset in medicinal chemistry libraries.
In addition to its synthetic utility, Tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate has been explored in preclinical studies for its potential pharmacological effects. Initial studies suggest that it may have anti-inflammatory properties by modulating key signaling pathways involved in inflammation. Furthermore, its ability to interact with biological targets suggests possible applications in treating neurological disorders and other conditions where precise molecular interactions are required.
The development of novel drug candidates is an iterative process that relies heavily on access to high-quality chemical building blocks like Tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate. Its availability through reliable chemical suppliers ensures that researchers can conduct experiments efficiently without compromising on quality or purity. This accessibility is crucial for advancing drug discovery programs and bringing new therapies to market.
The future prospects for Tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-chlorophenyl}carbamate are promising, given its unique structural features and potential biological activity. As research continues, new applications and derivatives are likely to emerge, further solidifying its role as a key compound in pharmaceutical development. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in unlocking the full therapeutic potential of this molecule.
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